Bradykinin, 4-iodo-phenylalanine(5)- is a modified form of the bradykinin peptide, which is a potent vasodilator involved in various physiological processes, including inflammation and pain. The incorporation of 4-iodo-phenylalanine at the fifth position enhances its biochemical properties and potential therapeutic applications. This compound is classified as a peptide with significant relevance in pharmacological research, particularly concerning its interactions with bradykinin receptors.
Bradykinin itself is a nonapeptide derived from kininogen through the action of specific enzymes, such as kallikrein. The modification to include 4-iodo-phenylalanine is primarily aimed at enhancing the stability and specificity of the peptide for receptor binding. In terms of classification, it falls under the category of bioactive peptides and can be further classified as a bradykinin receptor agonist or antagonist depending on its structural modifications.
The synthesis of bradykinin, 4-iodo-phenylalanine(5)- can be achieved through several methods:
The synthesis typically involves:
Bradykinin, 4-iodo-phenylalanine(5)- has a structure characterized by its nonapeptide chain with the sequence Arg-Pro-Pro-Gly-Phe(4-I)-Ser-Pro-Phe-Arg. The presence of iodine in the phenylalanine residue significantly alters its electronic properties and hydrophobicity.
Bradykinin, 4-iodo-phenylalanine(5)- participates in various biochemical reactions:
The kinetics of these reactions can be studied using high-performance liquid chromatography (HPLC) to monitor substrate conversion rates and product formation .
Bradykinin, 4-iodo-phenylalanine(5)- exerts its effects primarily through:
The detailed mechanism includes receptor-mediated activation of phospholipase C, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction or relaxation depending on the tissue type .
Relevant data indicates that modifications like iodine substitution can enhance resistance to enzymatic degradation while retaining receptor affinity .
Bradykinin, 4-iodo-phenylalanine(5)- has several scientific applications:
Bradykinin (BK; Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a vasoactive nonapeptide central to the kallikrein-kinin system (KKS). It is enzymatically cleaved from high-molecular-weight kininogen (HK) by plasma kallikrein or from low-molecular-weight kininogen (LK) by tissue kallikrein, yielding the decapeptide kallidin (Lys-BK), which is subsequently processed to BK [1] [5]. The peptide signals through two G protein-coupled receptors (GPCRs): the constitutively expressed Bradykinin B2 Receptor (B2R) and the inflammation-inducible Bradykinin B1 Receptor (B1R). B2R activation triggers Gq-mediated pathways, leading to phospholipase C (PLC) activation, intracellular calcium release, and downstream production of nitric oxide (NO) and prostaglandins. These mediators drive vasodilation, vascular permeability, pain perception, and inflammation [1] [7].
BK’s physiological roles extend to regulating blood pressure, renal function, and neuronal signaling. However, its rapid degradation by peptidases (e.g., angiotensin-converting enzyme (ACE), neutral endopeptidase) limits its half-life to seconds, restricting its therapeutic utility [1] [3].
Table 1: Key Properties of Native Bradykinin
Property | Detail |
---|---|
Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg |
Receptor Affinity | B2R > B1R (High affinity for B2R; Kd ~nM range) |
Biological Half-life | <30 seconds (in vivo) |
Primary Physiological Effects | Vasodilation, edema, pain, inflammation, cardioprotection |
The therapeutic potential of BK is hindered by its proteolytic susceptibility and lack of receptor subtype selectivity. Strategic modifications address these limitations:
The design of BK analogues evolved from peptide-based antagonists to small molecules:
Table 2: Evolution of Key Bradykinin Analogues
Analogue | Modification | Primary Application | Year/Period |
---|---|---|---|
[D-Phe⁷]-BK | Stereochemical inversion (C-terminus) | First B2R antagonist | 1970s |
Phe⁵(4-nitro)-BK | Phe⁵ → 4-nitrophenylalanine | Meprin substrate; chromogenic assay probe | 1990 |
Icatibant | Multiple D-/non-natural residues | Clinical B2R antagonist (subcutaneous) | 1991 (patent) |
4-Iodo-Phe⁵-BK | Phe⁵ → 4-iodo-L-phenylalanine | Protease studies / mechanistic probe | 1990s–present |
MEN16132 | Sulfonamide-containing small molecule | Airway-targeted B2R antagonist | 2010s |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0